molecular formula C26H24FN5O3 B2534081 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one CAS No. 1261006-40-9

1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one

Cat. No. B2534081
M. Wt: 473.508
InChI Key: AGOYHOHPJILEBN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyridinone ring, and an oxadiazole ring .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . The synthesis of this specific compound might involve similar reactions.


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. It contains a piperazine ring attached to a fluorophenyl group and an oxoethyl group. This is further attached to a pyridinone ring, which is substituted with an oxadiazole ring attached to a methylphenyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its functional groups. For example, the piperazine ring might undergo reactions typical of secondary amines, while the oxadiazole ring might participate in reactions typical of heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure. For example, it is likely to be a solid at room temperature, given its complex structure. Its solubility in various solvents would depend on the polarity of the solvent and the compound itself .

Scientific Research Applications

Synthesis and Characterization

The compound has been explored for its synthesis and structural characterization. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a structurally related compound, was synthesized through a condensation reaction. It was characterized by various spectroscopic methods and its structure was confirmed by single crystal XRD data. This compound exhibited moderate anthelmintic activity and poor antibacterial activity, indicating potential applications in medicinal chemistry (Sanjeevarayappa et al., 2015).

Docking Studies

Docking studies have been conducted on related piperazine-1-yl-1H-indazole derivatives, highlighting the compound's relevance in the field of medicinal chemistry. These studies provide insights into the potential interactions of such compounds with biological targets, suggesting their application in drug discovery (Balaraju et al., 2019).

Antimicrobial Activity

A related dithiocarbamate derivative bearing a pyrimidin-2-yl piperazine moiety has been synthesized and shown to possess significant antimicrobial activity. This underscores the potential of similar compounds in the development of new antimicrobial agents (Yurttaş et al., 2016).

Antitumor Activity

Compounds with a 3-phenylpiperazinyl-1-trans-propene structure, related to the query compound, have been synthesized and shown significant cytotoxic activity against various tumor cell lines, highlighting the potential for antitumor applications (Naito et al., 2005).

Serotonin 5-HT2 Antagonism

Bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with a 4-[bis(4-fluoro-phenyl)methylene]piperidine group have been prepared and tested for 5-HT2 and alpha 1 receptor antagonist activity. Among these, some compounds demonstrated potent 5-HT2 antagonist activity, suggesting potential applications in treating conditions related to serotonin dysfunction (Watanabe et al., 1992).

Future Directions

The future directions for research on this compound could include further exploration of its biological activity, potential applications in medicine or industry, and the development of new synthetic routes .

properties

IUPAC Name

1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN5O3/c1-18-4-6-19(7-5-18)24-28-25(35-29-24)22-3-2-12-32(26(22)34)17-23(33)31-15-13-30(14-16-31)21-10-8-20(27)9-11-21/h2-12H,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOYHOHPJILEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one

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